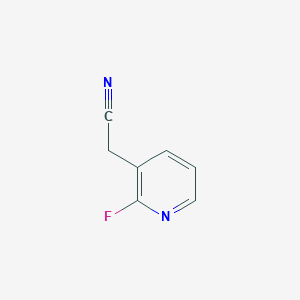

2-(2-Fluoropyridin-3-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoropyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLREVTUDXXVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluoropyridin 3 Yl Acetonitrile and Analogous Structures

Strategies for Constructing the 2-Fluoropyridine (B1216828) Ring System

The incorporation of a fluorine atom into the pyridine (B92270) ring, particularly at the 2-position, is a key step that significantly influences the molecule's properties. Several distinct approaches have been established for this purpose.

A traditional and widely used method for synthesizing 2-fluoropyridines involves a two-step process: initial halogenation (typically chlorination or bromination) of a pyridine precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom.

Halopyridines serve as crucial building blocks for a wide array of functional molecules, including pharmaceuticals and agrochemicals. nih.gov The SNAr approach requires the initial synthesis and isolation of halogenated pyridines. These are often prepared from precursors like pyridine N-oxides or hydroxypyridines using reagents such as POX₃ (where X is Cl or Br) at high temperatures. nih.govacs.org

Once the 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) is obtained, it can be converted to the corresponding 2-fluoropyridine via a halogen exchange (Halex) reaction using a fluoride (B91410) source like potassium fluoride. The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen. Fluoropyridines themselves are highly reactive intermediates. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high electronegativity of fluorine which accelerates the substitution process. nih.gov

Direct C-H fluorination of the pyridine ring offers a more atom-economical alternative. Hartwig and co-workers have reported the direct fluorination of pyridines at the C-2 position using silver(II) fluoride (AgF₂). acs.org This method demonstrates good tolerance for various functional groups and provides rapid access to a range of 2-fluoropyridines. nih.govacs.org The reaction is proposed to proceed via coordination of the basic nitrogen to the silver atom, followed by the addition of fluoride. nih.gov

| Precursor | Reagent(s) | Product | Key Features |

| Pyridine | 1. POCl₃, heat2. KF, phase-transfer catalyst | 2-Chloropyridine2-Fluoropyridine | Two-step, classical method nih.govacs.org |

| Pyridine | AgF₂ | 2-Fluoropyridine | Direct C-H fluorination, good functional group tolerance nih.govacs.org |

| 3-Substituted Pyridines | AgF₂ | Mixture of 2- and 6-fluoro isomers | Selectivity issues with certain substituents nih.govacs.org |

Constructing the fluorinated pyridine ring from acyclic precursors through cyclization reactions is another powerful strategy. This approach allows for the incorporation of the fluorine atom at a specific position from the outset.

A notable method involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. acs.orgacs.org This reaction, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, is followed by a one-pot condensation with ammonium acetate to form diversely substituted 3-fluoropyridines. acs.orgacs.org This methodology effectively assembles the 3-fluoropyridine core from two different ketone-derived components. acs.org

Another approach utilizes β-fluoroenolate salts as versatile building blocks. For example, potassium 2-cyano-2-fluoroethenolate can react with various amidine hydrochlorides under mild conditions to produce 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines in excellent yields. nih.gov While this example leads to pyrimidines, the principle of using fluorinated building blocks in cyclocondensation reactions is broadly applicable to the synthesis of other fluorinated heterocycles, including pyridines. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| α,α-Difluoro-β-iodoketone | Silyl enol ether | 1. fac-Ir(ppy)₃, blue LED2. NH₄OAc, heat | 3-Fluoropyridine acs.orgacs.org |

| Potassium 2-cyano-2-fluoroethenolate | Amidine hydrochloride | Mild, often no base required | 5-Fluoro-4-aminopyrimidine nih.gov |

Pyridine N-oxides are highly valuable intermediates in pyridine chemistry. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack. This property is widely exploited for the synthesis of 2-fluoropyridines.

A common strategy involves the activation of a pyridine N-oxide, which allows for the regioselective introduction of a leaving group at the 2-position, followed by nucleophilic substitution with fluoride. A modern variation of this approach involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. acs.orgnih.govacs.org These stable, isolable intermediates then serve as excellent precursors for nucleophilic fluorination, reacting with a fluoride source to yield the desired 2-fluoropyridine. acs.orgnih.gov This method is noted for its broad functional group compatibility and its applicability to the synthesis of complex molecules. acs.org

Furthermore, pyridine N-oxyl radicals have been shown to promote C-H fluorination. rsc.org Inspired by cytochrome P450 enzymes, this method utilizes a single-electron transfer (SET) process where the pyridine N-oxyl radical facilitates the C-H fluorination of a wide range of substrates in aqueous media at room temperature. rsc.org

| Precursor | Key Intermediate | Reagents for Fluorination | Key Features |

| Pyridine N-oxide | 2-Pyridyltrialkylammonium salt | K¹⁸F, Kryptofix 2.2.2 | Mild, metal-free, regioselective, suitable for radiolabeling acs.orgnih.gov |

| Various Substrates | Radical intermediate | Pyridine N-oxide (initiator), Selectfluor, AgF | C-H fluorination, occurs in water at room temperature rsc.orgrsc.org |

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of fluoropyridines.

As mentioned previously (Section 2.1.2), a key example is the synthesis of 3-fluoropyridines via the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. acs.orgacs.org The reaction is initiated by the reduction of the iodoketone by the photoexcited iridium(III) catalyst, generating a radical intermediate that engages in the subsequent coupling and cyclization sequence. acs.org

The versatility of photoredox catalysis extends to other transformations involving fluorinated compounds. For instance, photoredox-catalyzed radical cascade reactions of 1,6-enynes can be initiated by the addition of a photocatalytically generated pyridine N-oxy radical to the alkyne, forming a β-oxyvinyl radical. nih.gov While this specific example leads to fused polycyclic systems, it demonstrates the potential of photoredox-generated radicals from pyridine derivatives to initiate complex bond-forming cascades, a principle that could be adapted for fluoropyridine synthesis.

Approaches for the Installation of the Acetonitrile (B52724) Moiety

The introduction of the cyanomethyl (–CH₂CN) group onto the pre-formed 2-fluoropyridine ring is the final key step in synthesizing the target molecule.

Cyanomethylation, the introduction of a –CH₂CN group, can be achieved through various methods. For aromatic and heteroaromatic systems, direct C-H functionalization represents an increasingly attractive and efficient strategy.

A notable development is the direct oxidative cross-dehydrogenative coupling (CDC) of arylamines with acetonitrile. acs.org An iron-catalyzed method has been reported where an amino group on the pyridine ring directs the cyanomethylation to the ortho position. acs.org This reaction proceeds by coupling N-heterocyclic amines with acetonitrile using FeCl₂ as a catalyst and di-tert-butyl peroxide (DTBP) as an oxidant. This approach is significant as it works on electron-deficient pyridine rings, which are typically challenging substrates for such transformations. acs.org

While this specific method requires an amino directing group, the broader field of transition-metal-catalyzed cross-coupling provides other avenues. For example, palladium-catalyzed cross-coupling of aryl halides with acetonitrile anion equivalents is a well-established method for forming arylacetonitriles. acs.org Adapting this to a 3-halo-2-fluoropyridine substrate would be a plausible, albeit less direct, route compared to C-H functionalization.

Another strategy involves the construction of the pyridine ring with the acetonitrile moiety already incorporated into one of the precursors. A palladium-catalyzed [3 + 2 + 1] cycloaddition methodology has been developed for pyridine synthesis where acetonitrile itself serves as a C4N1 building block, reacting with arylboronic acids and aldehydes. acs.org

| Substrate | Reagents | Method | Key Features |

| Aminopyridines | Acetonitrile, FeCl₂, DTBP | Amine-directed C-H cyanomethylation | Good regioselectivity, works on electron-deficient rings acs.org |

| Aryl Halides | TMS-acetonitrile, Pd catalyst | Cross-coupling | Established method for arylacetonitriles acs.org |

| Aldehyde, Arylboronic acid | Acetonitrile, Pd catalyst | [3+2+1] Cycloaddition | Acetonitrile as a building block for the pyridine ring acs.org |

Condensation Reactions Involving Nitrile Precursors

Condensation reactions provide a classical and effective route for constructing the cyanomethylpyridine framework. This strategy typically involves the reaction of a pyridine derivative bearing an electrophilic center with a nucleophilic nitrile precursor.

One common approach is analogous to the Knoevenagel or Claisen-Schmidt condensations. In a hypothetical synthesis for the target molecule, a precursor such as 2-fluoro-3-formylpyridine would be reacted with acetonitrile in the presence of a base. The base deprotonates acetonitrile to form the cyanomethyl anion (⁻CH₂CN), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy nitrile intermediate would yield an unsaturated nitrile, which could then be reduced to the desired 2-(2-fluoropyridin-3-yl)acetonitrile.

A more widely used variant involves the reaction of a halopyridine with an active methylene (B1212753) compound like ethyl cyanoacetate. For instance, a process for a similar compound, 2-(pyridin-4-yl)acetonitrile, involves the initial substitution of 4-chloropyridine with ethyl cyanoacetate, followed by a decarboxylation step to yield the final product. Applying this to the target compound, 2-fluoro-3-halopyridine could be reacted with sodium or potassium salt of ethyl cyanoacetate. The resulting ethyl 2-cyano-2-(2-fluoropyridin-3-yl)acetate intermediate is then heated, often with a salt like lithium chloride in a polar aprotic solvent such as DMSO, to facilitate saponification and subsequent decarboxylation, affording this compound.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Intermediate | Final Step |

| 2-Fluoro-3-halopyridine | Ethyl cyanoacetate | 1. Base (e.g., NaH, K₂CO₃) | Ethyl 2-cyano-2-(2-fluoropyridin-3-yl)acetate | 2. Heat, LiCl, DMSO |

| 2-Fluoro-3-formylpyridine | Acetonitrile | 1. Base (e.g., NaOEt) | 3-Hydroxy-2-(2-fluoropyridin-3-yl)propanenitrile | 2. Dehydration 3. Reduction |

Direct Introduction of Acetonitrile Functionality

Methods that directly install the cyanomethyl (-CH₂CN) group onto the pyridine ring are highly convergent. These reactions, often termed cyanomethylations, typically involve the reaction of an electrophilic pyridine precursor with a cyanomethyl anion or a synthetic equivalent.

Under focused microwave irradiation, halopyridines have been shown to react with carbon nucleophiles like the anion of phenylacetonitrile (PhCH₂CN) to yield substituted products in minutes. A similar reaction could be envisioned between a 3-halo-2-fluoropyridine and the anion of acetonitrile itself, generated by a strong base like sodium amide or an organolithium reagent, to directly form the C-C bond and introduce the acetonitrile functionality.

Convergent and Divergent Synthetic Routes

Convergent strategies, where complex fragments are synthesized separately and then joined, are efficient for building the target molecule. Key reactions in this context include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridine Systems

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (2-) and para (4-) to the ring nitrogen. The presence of a strongly electronegative fluorine atom at the 2-position further activates the ring for SNAr, making the fluoride a good leaving group.

A primary route to this compound via SNAr would involve the reaction of a 2,3-disubstituted pyridine where the substituent at the 3-position is the cyanomethyl group and the substituent at the 2-position is a leaving group better than fluoride, such as a chloro or nitro group. More practically, the synthesis can start from a 2-fluoro-3-halopyridine (e.g., 3-bromo-2-fluoropyridine). In this scenario, a different nucleophile would first displace the more reactive bromine at the 3-position.

However, the most direct SNAr approach involves the displacement of a leaving group by a cyanomethyl nucleophile. For example, reacting 2-fluoro-3-bromopyridine with the sodium salt of acetonitrile could potentially lead to the desired product. The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electron-withdrawing halogen. In other cases, where bond breaking is rate-determining, the order can be reversed.

A related precursor, 2-fluoropyridine-3-carbonitrile, is synthesized via nucleophilic aromatic substitution, demonstrating the utility of this reaction type on the fluoropyridine scaffold.

Arylation Reactions Involving Acetonitrile Anions

This approach can be considered the reverse of the SNAr strategy, where the acetonitrile anion acts as the nucleophile that attacks an activated fluoropyridine derivative. This is a powerful C-C bond-forming strategy.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied here. Specifically, the α-arylation of nitriles involves the coupling of an aryl halide or triflate with a nitrile enolate. To synthesize this compound, one could couple a 3-halo-2-fluoropyridine (e.g., 3-bromo- or 3-iodo-2-fluoropyridine) with the anion of acetonitrile. This reaction is typically catalyzed by a palladium complex with a suitable ligand, such as a biarylphosphine, in the presence of a strong base (e.g., NaOtBu, LHMDS) to generate the acetonitrile anion.

Example Reaction Scheme:

Aryl Halide: 3-Bromo-2-fluoropyridine

Nitrile: Acetonitrile

Catalyst: Pd(OAc)₂ / Buchwald-Hartwig ligand

Base: NaOtBu

Solvent: Toluene or Dioxane

This method allows for the direct formation of the critical C(sp²)-C(sp³) bond between the pyridine ring and the acetonitrile moiety.

Advanced Synthetic Methodologies

As the demand for structurally complex and stereochemically defined molecules grows, advanced synthetic methods are employed to create analogs of this compound.

Stereoselective Syntheses of Fluorinated Heterocyclic Systems

While the parent molecule this compound is achiral, the introduction of a substituent on the acetonitrile methylene group creates a stereocenter. Advanced stereoselective methods are crucial for accessing enantiomerically pure forms of such analogs, which is often a requirement for pharmaceutical applications.

Catalytic asymmetric synthesis provides an efficient route to such chiral molecules. For instance, the enantioselective hydrogenation of boron-containing heteroarenes has been developed to access chiral aminoboronic esters, demonstrating a sophisticated method for stereocontrol in heterocyclic systems. While not directly applicable to the target molecule, the principles of using chiral catalysts (e.g., Iridium-based) to control the stereochemical outcome of a reaction on a heterocycle are highly relevant.

Modern methods for preparing chiral compounds often rely on developing new chiral ligands or catalysts that can effectively control the facial selectivity of a reaction. For the synthesis of chiral α-arylacetonitrile derivatives, phase-transfer catalysis or the use of chiral auxiliaries are established strategies. The development of new methods for the stereoselective synthesis of chiral sulfinyl compounds also highlights the ongoing innovation in asymmetric synthesis that could be adapted for fluorinated heterocycles.

| Method | Description | Relevance to Analogs |

| Asymmetric Hydrogenation | Use of chiral metal catalysts (e.g., Ir, Rh) to hydrogenate a prochiral double bond, creating one or more stereocenters with high enantioselectivity. | Could be used on an unsaturated precursor, like 2-(2-fluoropyridin-3-yl)acrylonitrile, to generate a chiral center. |

| Chiral Phase-Transfer Catalysis | Alkylation of the acetonitrile anion using a chiral quaternary ammonium salt to induce enantioselectivity. | Direct method to synthesize α-substituted, chiral analogs of the target compound. |

| Asymmetric Allylic Alkylation | A prochiral fluorine-containing nucleophile can be reacted with an allylic substrate in the presence of a chiral catalyst to create vicinal stereocenters. | Applicable for building more complex, stereodefined fluorinated pyridine derivatives. |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it highly valuable for the synthesis of novel heterocyclic compounds, including derivatives analogous to this compound. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to create a wide array of structurally related and functionally elaborated pyridines.

A notable example of a multi-component approach for the synthesis of highly functionalized pyridines involves a rhodium carbenoid-induced ring expansion of isoxazoles. acs.orgnih.govorganic-chemistry.org This one-pot procedure commences with the formal insertion of a rhodium vinylcarbenoid, generated from a diazo compound, across the N-O bond of an isoxazole. The resulting intermediate undergoes rearrangement upon heating to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acs.orgnih.govorganic-chemistry.org This methodology has proven to be versatile, accommodating a range of carbenoid and isoxazole components and affording pyridines in yields of 31-84%. acs.org

Another strategy for the one-pot synthesis of functionalized pyridines is mediated by isothiourea. This method involves the reaction of an acetic acid bearing an α-leaving group with an electron-deficient α,β-unsaturated ketimine. st-andrews.ac.uk The isothiourea catalyst facilitates a Michael addition/lactamization cascade, followed by elimination to form pyridones, which can be further functionalized. st-andrews.ac.uk

Furthermore, copper(II)-catalyzed one-pot cascade reactions of inactivated saturated ketones with electron-deficient enamines provide an efficient route to 3-acylpyridines and pyridine-3-carboxylates. acs.org The mechanism involves the in situ formation of an enone intermediate through oxidative dehydrogenation of the ketone, followed by a [3+3] annulation with the enamine via a sequence of Michael addition, aldol-type condensation, and oxidative aromatization. acs.org

An environmentally benign multi-component reaction has been developed for the regioselective synthesis of fluorinated 2-aminopyridines. This one-pot procedure involves the reaction of 1,1-enediamines with various benzaldehyde derivatives and 1,3-dicarbonyl compounds through a series of Knoevenagel condensation, Michael addition, and cyclization reactions. rsc.org This approach is particularly suitable for the rapid and efficient parallel synthesis of pharmacologically active fluorinated 2-aminopyridine libraries. rsc.org

The Hantzsch dihydropyridine synthesis is a classic pseudo-four-component reaction that combines an aldehyde, two equivalents of a β-keto ester, and ammonia to produce 1,4-dihydropyridines. nih.gov This reaction proceeds through a combination of a Knoevenagel condensation, enaminoester formation, a Michael addition, and a final cyclocondensation. nih.gov A variation of this reaction, an autocatalytic four-component reaction of 2,6-dihalogen-substituted benzaldehydes, malononitrile, and cyclic amines, yields 1,4-dihydropyridine-3,5-dicarbonitriles. researchgate.net

The following table summarizes key aspects of these multi-component reactions for the synthesis of functionalized pyridines and related structures.

| Reaction Type | Key Reactants | Catalyst/Mediator | Key Transformations | Products | Reference |

| Rhodium Carbenoid-Induced Ring Expansion | Isoxazoles, Diazo compounds | Rh2(OAc)4 | Ring expansion, Rearrangement, Oxidation | Highly functionalized pyridines | acs.orgnih.govorganic-chemistry.org |

| Isothiourea-Mediated Synthesis | Acetic acid with α-leaving group, α,β-Unsaturated ketimine | Isothiourea (DHPB) | Michael addition, Lactamization, Elimination | Functionalized pyridones | st-andrews.ac.uk |

| Copper-Catalyzed Cascade Reaction | Inactivated saturated ketones, Electron-deficient enamines | Cu(OAc)2, 2,2'-bipyridine, TEMPO | Oxidative dehydrogenation, [3+3] annulation, Oxidative aromatization | 3-Acylpyridines, Pyridine-3-carboxylates | acs.org |

| Fluorinated 2-Aminopyridine Synthesis | 1,1-Enediamines, Benzaldehyde derivatives, 1,3-Dicarbonyl compounds | Heat | Knoevenagel condensation, Michael addition, Cyclization | Fluorinated 2-aminopyridines | rsc.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Keto ester (2 equiv.), Ammonia | (Often self-catalyzed) | Knoevenagel condensation, Michael addition, Cyclocondensation | 1,4-Dihydropyridines | nih.gov |

| Autocatalytic Four-Component Reaction | 2,6-Dihalogen-substituted benzaldehydes, Malononitrile, Cyclic amines | Autocatalytic | - | 1,4-Dihydropyridine-3,5-dicarbonitriles | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 2 Fluoropyridin 3 Yl Acetonitrile Derivatives

Reactivity Profiles of the 2-Fluoropyridine (B1216828) Substructure

The 2-fluoropyridine moiety is highly activated towards a range of chemical transformations due to the strong electron-withdrawing nature of both the fluorine atom and the pyridine (B92270) ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) Characteristics at the 2-Position

The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This heightened reactivity is a consequence of the ability of the electronegative fluorine and the ring nitrogen to stabilize the negative charge developed in the Meisenheimer intermediate, which is the rate-determining step of the reaction.

The reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, underscoring the superior leaving group ability of fluoride (B91410) in this context. epfl.chresearchgate.net This enhanced reactivity allows for SNAr reactions to be carried out under milder conditions than those required for other halopyridines. nih.govacs.org A variety of nucleophiles, including those derived from alcohols, phenols, amines, amides, N-heterocycles, cyanide, and thiols, can readily displace the fluoride. acs.org

| Nucleophile Source | Reagent | Conditions | Product Type | Reference |

| Alcohol | Butanol | K2CO3, DMF | 2-Butoxypyridine derivative | nih.gov |

| Amine | Morpholine | K2CO3, DMF | 2-Morpholinopyridine derivative | nih.gov |

| N-Heterocycle | Indole | K2CO3, DMF | 2-(Indol-1-yl)pyridine derivative | nih.gov |

| Cyanide | KCN | DMF | 2-Cyanopyridine derivative | nih.govacs.org |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Fluoropyridines

Influence of Fluorine on Electrophilicity and Regioselectivity

The high electronegativity of the fluorine atom significantly increases the electrophilicity of the C2 carbon, making it the primary site for nucleophilic attack. The presence of the acetonitrile (B52724) group at the 3-position can further influence the regioselectivity of these reactions. Electron-withdrawing substituents on the pyridine ring generally enhance the rate of SNAr reactions.

In the case of 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack is influenced by the nature of the 3-substituent. researchgate.net For instance, with a carboxylic acid or amide substituent at the 3-position, nucleophilic attack is directed to the 2-position, while cyano or trifluoromethyl groups at the 3-position direct the attack to the 6-position. researchgate.net This suggests that for 2-(2-Fluoropyridin-3-yl)acetonitrile, the electronic and steric properties of the cyanomethyl group will play a crucial role in directing incoming nucleophiles.

C-H Functionalization and Activation Strategies

While the 2-position is primed for SNAr, the other C-H bonds on the pyridine ring can be functionalized through various transition-metal-catalyzed C-H activation strategies. Palladium-catalyzed direct arylation is a common method for forming C-C bonds at positions ortho to the directing group. nih.gov In the context of 2-fluoropyridines, the nitrogen atom can act as a directing group, facilitating C-H activation at the C6 position.

Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org A directing metalation group (DMG) coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. For pyridine derivatives, the nitrogen atom itself can serve as a DMG, although this can be complicated by nucleophilic addition of the organometallic reagent to the pyridine ring. harvard.edu The use of sterically hindered bases like lithium diisopropylamide (LDA) can mitigate this side reaction. uwindsor.ca

Reactivity Profiles of the Acetonitrile Substructure

The acetonitrile moiety offers a different set of reactive possibilities, primarily centered around the acidity of the α-protons and the transformations of the nitrile group itself.

Acidic Alpha-Proton Chemistry and Carbanion Formation

The methylene (B1212753) protons (α-protons) of the acetonitrile group are acidic due to the electron-withdrawing nature of the adjacent cyano group, which stabilizes the resulting carbanion through resonance. The pKa of the α-protons in benzyl (B1604629) cyanide is approximately 21.9 in DMSO. rsc.org The presence of the electron-withdrawing 2-fluoropyridin-3-yl group is expected to further increase the acidity of these protons in this compound compared to benzyl cyanide.

The formation of the carbanion can be achieved by treatment with a strong base, such as an alkoxide or lithium diisopropylamide (LDA). researchgate.net This carbanion is a potent nucleophile and can participate in a variety of C-C bond-forming reactions, including alkylation, acylation, and condensation reactions.

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl halide (R-X) | 2-(2-Fluoropyridin-3-yl)propanenitrile derivative |

| Aldol-type reaction | Aldehyde (R'CHO) | 3-(2-Fluoropyridin-3-yl)-2-hydroxy-alkane-nitrile |

| Claisen-type condensation | Ester (R''COOR''') | 3-(2-Fluoropyridin-3-yl)-2-oxo-alkane-nitrile |

Table 2: Potential Reactions of the Carbanion of this compound

Transformations of the Nitrile Group (e.g., Reductions, Cycloadditions)

The nitrile group is a versatile functional group that can be converted into a range of other functionalities.

Reductions: The nitrile group can be reduced to a primary amine (2-(2-Fluoropyridin-3-yl)ethan-1-amine) using various reducing agents. Catalytic hydrogenation over a metal catalyst (e.g., palladium, platinum, or nickel) is a common method. bme.huyoutube.com Chemical reducing agents like lithium aluminum hydride (LiAlH4) can also be employed. youtube.com The Stephen reduction, which uses tin(II) chloride and hydrochloric acid, provides a method for the partial reduction of nitriles to aldehydes via an imine intermediate. pw.livebyjus.comscienceinfo.com

Cycloadditions: The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.orgnumberanalytics.com For instance, reaction with an azide (B81097) would lead to the formation of a tetrazole ring, while reaction with a nitrile oxide would yield an oxadiazole. These reactions provide a powerful route to five-membered heterocyclic rings.

Acylation and Condensation Reactions of the Acetonitrile Moiety

The acetonitrile group in this compound is characterized by the presence of an acidic α-proton, which makes it a versatile handle for various carbon-carbon bond-forming reactions, including acylations and condensations. The reactivity of this moiety is influenced by the electron-withdrawing nature of both the cyano group and the 2-fluoropyridin-3-yl ring system.

Acylation of the acetonitrile can be achieved using various acylating agents. For instance, the related compound 2-pyridylacetonitrile (B1294559) has been reported to undergo acylation with hot acetic anhydride (B1165640). sigmaaldrich.com This suggests that this compound could similarly react, likely proceeding through the formation of an enolate or a related nucleophilic species that then attacks the acylating agent. Pyridine is often employed in such reactions, where it can act as a basic catalyst to facilitate the deprotonation of the acetonitrile and also as a scavenger for any acidic byproducts. sigmaaldrich.comreddit.com The mechanism of acylation with acetic anhydride in the presence of pyridine likely involves the formation of a more reactive acylpyridinium ion intermediate. reddit.com

The activated methylene group of this compound is also amenable to a variety of condensation reactions. These reactions typically involve the base-catalyzed generation of a carbanion which then acts as a nucleophile.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or a ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org For this compound, this would provide a route to a range of substituted acrylonitriles. The mechanism involves the formation of an enolate which undergoes a nucleophilic addition to the carbonyl group, followed by elimination of a water molecule. organic-chemistry.orgresearchgate.net

Thorpe-Ziegler Reaction: This is a base-catalyzed self-condensation of nitriles to form enamines. wikipedia.orgnumberanalytics.com An intramolecular version of this reaction, using a dinitrile, can lead to the formation of cyclic ketones after hydrolysis. wikipedia.orgnumberanalytics.com While a self-condensation of this compound would lead to a dimer, the principles of this reaction highlight the nucleophilic character of the α-carbon.

Vilsmeier-Haack Reaction: While typically used for the formylation of electron-rich aromatic compounds, the Vilsmeier reagent (a chloroiminium salt) is a potent electrophile. wikipedia.orgchemistrysteps.com Reactions of activated methylene compounds with Vilsmeier-type reagents can also occur, leading to the formation of enaminonitriles or related structures.

The outcomes of these reactions are summarized in the following table:

| Reaction Type | Electrophile | Expected Product Class |

| Acylation | Acetic Anhydride | β-Ketopyridylnitrile |

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated Pyridylnitriles |

| Thorpe-Ziegler Reaction | Another Nitrile | Enamines/Cyclic Ketones (intramolecular) |

| Vilsmeier-Haack Type | Vilsmeier Reagent | Enaminonitriles |

Chemoselective Transformations and Orthogonal Reactivities

The presence of multiple reactive sites in this compound—namely the fluorine atom on the pyridine ring and the α-protons of the acetonitrile group—opens up possibilities for chemoselective and orthogonal transformations.

The 2-fluoro substituent on the pyridine ring renders the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This is a well-established reactivity pattern for 2-halopyridines, with fluorine being a particularly good leaving group in this context. Therefore, it is anticipated that nucleophiles would preferentially attack the C2 position, leading to the displacement of the fluoride ion.

This inherent reactivity allows for a high degree of chemoselectivity. For instance, by choosing appropriate reaction conditions, it should be possible to selectively functionalize the pyridine ring via SNAr without affecting the acetonitrile moiety. Conversely, under basic conditions that favor deprotonation of the acetonitrile, reactions at the α-carbon can be performed while leaving the C-F bond intact.

This differential reactivity forms the basis for orthogonal functionalization strategies. Orthogonal reactivity refers to the ability to perform a sequence of reactions on a molecule with multiple functional groups, where each reaction selectively addresses one functional group without affecting the others. For this compound, a potential orthogonal strategy could involve:

SNAr at the C2 position: Reaction with a nucleophile (e.g., an amine, alkoxide, or thiol) to displace the fluoride and introduce a new substituent on the pyridine ring.

Reaction at the acetonitrile moiety: Subsequent acylation or condensation of the cyanomethyl group under basic conditions.

The success of such a strategy would depend on the careful selection of reagents and reaction conditions to ensure that the reactivity of the two sites can be independently controlled.

Elucidation of Reaction Mechanisms and Transition State Analyses

A thorough understanding of the reactivity of this compound requires detailed mechanistic investigations. These can be approached through a combination of experimental and computational methods.

Kinetic studies can provide valuable information about the rate-determining step of a reaction and the influence of various factors such as reactant concentrations, temperature, and catalysts. For the reactions of this compound, kinetic analysis could be used to determine the reaction order with respect to the substrate, the electrophile, and any base or catalyst employed.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. chemrxiv.orgnih.govresearchgate.netnih.gov For instance, in the acylation or condensation reactions of the acetonitrile moiety, replacing the α-protons with deuterium (B1214612) would allow for the determination of the kinetic isotope effect (KIE). wikipedia.orgnih.govprinceton.edulibretexts.orgosti.gov A significant primary KIE (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step, which would be consistent with a mechanism involving deprotonation to form a carbanion.

For SNAr reactions at the C2 position, isotopic labeling of the pyridine nitrogen with 15N could be used to probe the electronic effects on the reaction rate and to confirm the structure of intermediates and products using mass spectrometry or NMR spectroscopy. chemrxiv.orgnih.govresearchgate.netnih.govchemrxiv.org

Based on established principles of organic chemistry, plausible reaction pathways and key intermediates can be postulated for the reactions of this compound.

For Acylation and Condensation: The reaction pathway is likely to proceed through a carbanionic intermediate generated by the deprotonation of the α-carbon. This carbanion, stabilized by the adjacent cyano group and the pyridine ring, would then act as the nucleophile. In the case of condensation with a carbonyl compound, an initial alkoxide adduct would be formed, which then eliminates water to give the final product.

For SNAr at the C2 position: The generally accepted mechanism for SNAr reactions involves a two-step process. The first step is the nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized Meisenheimer-type intermediate . This intermediate is a cyclohexadienyl anion with the negative charge delocalized over the pyridine ring. The second step is the departure of the leaving group (fluoride) to restore the aromaticity of the ring. However, for some highly reactive systems, a concerted mechanism (CSNAr) where bond formation and bond cleavage occur in a single transition state has also been proposed. acs.org

Computational chemistry provides powerful tools for investigating these postulated pathways. mit.eduims.ac.jpfossee.in Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the reaction. This allows for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. mit.eduims.ac.jpfossee.in By identifying the lowest energy pathway, the most likely reaction mechanism can be determined. Such studies can also provide insights into the electronic structure of the transition states and the factors that influence the reaction barrier.

Role As a Versatile Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Construction of Fused and Substituted Heterocyclic Systems

The inherent reactivity of 2-(2-Fluoropyridin-3-yl)acetonitrile makes it an ideal precursor for constructing a variety of fused and substituted heterocyclic systems. The cyanomethyl moiety can participate in cyclization reactions as a two-carbon unit, while the 2-fluoro substituent serves as a versatile handle for nucleophilic aromatic substitution, enabling the annulation of additional rings onto the pyridine (B92270) core.

Pyrimidine (B1678525) and Quinazoline (B50416) Synthesis

The acetonitrile (B52724) functional group is a well-established synthon in the synthesis of nitrogen-containing heterocycles. Specifically, the active methylene (B1212753) group and the nitrile carbon can act as a C2 building block for the formation of pyrimidine rings. While direct examples utilizing this compound are not extensively documented in readily available literature, its application can be inferred from established synthetic protocols. The condensation of compounds containing an active methylene nitrile with amidines or their equivalents is a classical and robust method for constructing the pyrimidine core.

Similarly, the synthesis of quinazolines often involves the reaction of 2-aminobenzoyl derivatives with a partner that provides the remaining two atoms of the heterocyclic ring. The cyanomethyl group of this compound is a suitable candidate for this role, capable of reacting with anthranilic acid derivatives under various conditions to furnish the quinazoline skeleton.

Table 1: Representative General Schemes for Heterocycle Synthesis

| Heterocycle | General Reaction Scheme | Role of Acetonitrile Moiety |

|---|---|---|

| Pyrimidine | R-CH₂-CN + Amidine → Substituted Pyrimidine | Provides a two-carbon (C2) fragment for the ring system. |

| Quinazoline | 2-Aminobenzoyl derivative + R-CH₂-CN → Substituted Quinazolinone | Acts as the C2-N3 component through cyclization and condensation. |

Bicyclic Heterocycle Formation

The structure of this compound is primed for the synthesis of fused bicyclic systems, particularly those containing a pyridine ring. A closely related compound, 2-Fluoropyridine-3-carbonitrile, serves as a precursor for the synthesis of pyrazopyridine, a bicyclic heterocycle. ossila.com This transformation typically begins with a nucleophilic aromatic substitution (SNAr) of the fluoride (B91410) atom by a dinucleophile like hydrazine, which is then followed by an intramolecular cyclization involving the nitrile group to form the second ring. ossila.com

This reactivity profile can be extended to this compound for the construction of other important bicyclic scaffolds, such as pyrido[2,3-d]pyrimidines. These structures are often synthesized from substituted o-aminonicotinonitriles. nih.gov The 2-fluoro group in the title compound activates the C-2 position for nucleophilic attack, while the adjacent cyanomethyl group provides the necessary functionality for subsequent cyclization, enabling the formation of a fused pyrimidine ring.

Tetrazine Derivatization via Bioorthogonal Chemistry

Bioorthogonal chemistry utilizes reactions that can proceed in complex biological environments without interfering with native processes. wikipedia.org The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes is a cornerstone of this field. illinois.edu While the primary role in this reaction is played by the tetrazine and its dienophile partner, the derivatization of the tetrazine scaffold itself is crucial for tuning its properties and for conjugation to other molecules. nih.govmdpi.com

This compound can serve as a reagent for such derivatization. The 2-fluoropyridine (B1216828) moiety is susceptible to nucleophilic aromatic substitution (SNAr) under relatively mild conditions. acs.orgnih.gov The reaction of 2-fluoropyridine with nucleophiles is often significantly faster than that of 2-chloropyridine. acs.orgnih.gov A tetrazine bearing a nucleophilic functional group (e.g., an amine or thiol) could displace the fluoride atom of this compound. This reaction would covalently link the pyridinylacetonitrile fragment to the tetrazine, thereby creating a new, functionalized tetrazine derivative whose solubility, stability, or pharmacokinetic properties are modulated by the appended group.

Building Block for the Introduction of Fluorinated Motifs

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance a compound's pharmacological profile. This compound is a quintessential example of a fluorinated building block, providing a pre-fluorinated heterocyclic core that can be readily incorporated into larger, more complex molecules. ossila.com

Design and Synthesis of Fluorinated Scaffolds

The development of novel therapeutic agents often relies on the synthesis of complex molecular scaffolds. Fluorinated heterocyclic cores are prominent features in many FDA-approved drugs. mdpi.com For instance, fluorinated pyrrolo[2,3-d]pyrimidine scaffolds have been investigated as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Similarly, pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been designed as colony-stimulating factor 1 receptor (CSF1R) inhibitors. mdpi.com

This compound provides a direct entry point for the synthesis of such complex fluorinated scaffolds. Its dual reactivity allows for sequential or one-pot reactions to build additional rings or append side chains, with the fluorine atom already strategically positioned within the core structure. This approach avoids the often harsh or non-selective conditions required for late-stage fluorination.

Table 2: Examples of Complex Scaffolds Accessible from Fluorinated Pyridine Building Blocks

| Target Scaffold Class | Therapeutic Target Example | Role of Fluorinated Building Block |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase nih.gov | Provides the core pyridine ring for subsequent annulation of the pyrimidine ring. |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 nih.gov | Can be elaborated to form the pyrimidine portion of the fused system. |

Strategic Incorporation of Fluorine for Modulating Chemical Behavior

The decision to place a fluorine atom at a specific position in a molecule is a strategic one, aimed at modulating its chemical and physical properties. The C-F bond is highly polarized and stronger than a C-H bond, and the fluorine atom itself is small and highly electronegative. researchgate.net

The placement of fluorine at the C-2 position of the pyridine ring in this compound has several predictable and advantageous consequences:

Modulation of Basicity: The strong electron-withdrawing nature of fluorine reduces the electron density on the pyridine ring and significantly lowers the pKa of the ring nitrogen. This can prevent unwanted protonation under physiological conditions and can alter the binding interactions of the molecule with biological targets.

Enhanced Metabolic Stability: The C-F bond is more stable to metabolic oxidation than a C-H bond. Incorporating fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate. mdpi.com The drug Vericiguat, for example, contains a fluorine atom on a pyrazolopyridine core to enhance its metabolic stability. mdpi.com

Altered Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein binding site, potentially increasing the affinity and selectivity of a ligand. nih.gov

Chemical Reactivity: As previously discussed, the 2-fluoro substituent activates the ring for SNAr reactions, providing a reliable chemical handle for further synthetic transformations. nih.gov

Applications in Advanced Chemical Synthesis

This compound has emerged as a pivotal building block in the field of advanced chemical synthesis. Its unique structural features, namely the reactive nitrile group and the strategically positioned fluorine atom on the pyridine ring, allow for a diverse range of chemical transformations. This versatility makes it an invaluable intermediate for constructing complex molecular frameworks, from functionalized heterocycles to elaborate macrocyclic and polycyclic systems.

Late-Stage Functionalization of Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing chemical modifications at the final steps of a synthetic sequence. This approach allows for the rapid diversification of complex molecules, enabling the fine-tuning of their biological or material properties without the need for de novo synthesis. The 2-fluoropyridine motif within this compound is particularly well-suited for LSF, primarily through nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atom at the C2 position of the pyridine ring is an excellent leaving group, activated by the electron-withdrawing nature of the ring nitrogen. This facilitates its displacement by a wide array of nucleophiles, such as amines, alcohols, and thiols, under relatively mild conditions. This reactivity has been harnessed to introduce diverse functional groups onto complex, drug-like scaffolds in the latter stages of their synthesis. For instance, in the development of novel therapeutic agents, introducing varied substituents via SNAr can significantly alter a molecule's potency, selectivity, and pharmacokinetic profile.

A key advantage of using the 2-fluoropyridine moiety for LSF is its predictable reactivity and site-selectivity. In molecules containing multiple potential reaction sites, the C-F bond of the 2-fluoropyridine often exhibits preferential reactivity, allowing for precise molecular editing. This has been demonstrated in the synthesis of complex biologically active molecules where other potentially reactive functional groups remain untouched.

| Reaction Type | Nucleophile | Functional Group Introduced | Significance in LSF |

| SNAr | Amines (R-NH₂) | Amino Group (-NHR) | Access to diverse amine analogs, modulation of basicity and H-bonding. |

| SNAr | Alcohols (R-OH) | Alkoxy/Aryloxy Group (-OR) | Modification of lipophilicity and metabolic stability. |

| SNAr | Thiols (R-SH) | Thioether Group (-SR) | Introduction of sulfur-containing functionalities, potential for metal coordination. |

This table illustrates the versatility of the 2-fluoropyridine core in late-stage functionalization through nucleophilic aromatic substitution (SNAr) reactions.

Synthesis of Functionalized Pyridines Bearing Varied Substituents

Beyond its role in modifying existing complex molecules, this compound is a foundational starting material for the de novo synthesis of a wide range of functionalized pyridines. The dual reactivity of the fluoro and cyanomethyl groups provides a rich platform for synthetic diversification.

The nitrile group (-CN) is a versatile functional handle that can be transformed into various other groups. For example, it can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings. This allows for the introduction of a multitude of functionalities at the 3-position of the pyridine ring.

Simultaneously, the 2-fluoro substituent can be replaced through SNAr reactions, as discussed previously. The interplay between the transformations of the nitrile group and the substitution of the fluorine atom allows for the generation of a vast library of 2,3-disubstituted pyridines, which are common motifs in pharmaceuticals and agrochemicals. For example, a synthetic route might involve the initial displacement of the fluorine with an amine, followed by the hydrolysis of the nitrile to an amide, yielding a 2-amino-pyridine-3-carboxamide derivative.

| Starting Material | Reagent(s) | Transformation | Resulting Functional Group |

| This compound | H₂O, H⁺/OH⁻ | Nitrile Hydrolysis | Carboxylic Acid (-COOH) |

| This compound | H₂O₂, base | Nitrile Hydrolysis | Primary Amide (-CONH₂) |

| This compound | H₂, Catalyst (e.g., Ni, Pd) | Nitrile Reduction | Primary Amine (-CH₂NH₂) |

| This compound | R-NH₂ | SNAr | 2-Amino-substituted Pyridine |

This table showcases the diverse synthetic transformations possible starting from this compound, highlighting the utility of both the nitrile and fluoro groups.

Preparation of Macrocyclic and Polycyclic Systems

The structural rigidity and defined bond vectors of the pyridine ring make this compound an excellent component for the construction of larger, more complex architectures like macrocycles and polycyclic systems

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Reactivity Predictions

The electronic landscape of a molecule is fundamental to its reactivity. The presence of a fluorine atom and a cyanomethyl group on the pyridine (B92270) ring significantly modulates its electronic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground state properties of molecules. A DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the geometry of 2-(2-Fluoropyridin-3-yl)acetonitrile and calculate its electronic energy and vibrational frequencies.

The fluorine atom at the 2-position is expected to have a significant impact on the geometry of the pyridine ring. Studies on 2-fluoropyridine (B1216828) have shown a shortening of the C-N bond adjacent to the fluorine atom due to the electron-withdrawing nature of fluorine. researchgate.net This effect, combined with the steric and electronic influence of the 3-acetonitrile group, would lead to a unique set of bond lengths and angles for the molecule.

Table 1: Predicted Ground State Properties of this compound (Illustrative)

| Property | Predicted Value | Basis of Prediction |

| Dipole Moment | ~3.5 - 4.5 D | High polarity due to fluorine and nitrile groups. |

| C2-F Bond Length | ~1.34 Å | Typical C-F bond length in fluoropyridines. |

| C3-C(acetonitrile) Bond Length | ~1.48 Å | Standard sp2-sp3 C-C single bond length. |

| C≡N Bond Length | ~1.16 Å | Characteristic triple bond length of a nitrile. |

Note: These are estimated values based on computational studies of similar molecules. Actual values would require specific DFT calculations.

Molecular Orbital Analysis and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability.

For this compound, the HOMO is likely to be localized on the pyridine ring, with some contribution from the p-orbitals of the nitrile group. The LUMO is expected to be predominantly located on the pyridine ring, particularly on the carbon atoms, and the antibonding π* orbital of the nitrile group. The electron-withdrawing fluorine atom will lower the energy of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap and thus the kinetic stability of the molecule compared to unsubstituted pyridine. researchgate.net

The charge distribution, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the electrophilic and nucleophilic sites. The fluorine atom will be the most electronegative center, bearing a significant negative partial charge. The nitrogen of the pyridine ring will also be a site of negative charge, though its basicity will be reduced by the adjacent electron-withdrawing fluorine. The carbon atom attached to the fluorine (C2) will carry a significant positive charge, making it a potential site for nucleophilic attack. The nitrile nitrogen will also have a negative partial charge.

Table 2: Predicted Frontier Orbital Energies and Charge Distribution for this compound (Illustrative)

| Parameter | Predicted Value/Location | Basis of Prediction |

| HOMO Energy | ~ -7.0 to -8.0 eV | Lowered by electron-withdrawing groups. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Lowered by electron-withdrawing groups. |

| HOMO-LUMO Gap | ~ 5.0 to 7.0 eV | Indicative of high kinetic stability. |

| Most Negative Atom | Fluorine | Highest electronegativity. |

| Most Positive Carbon | C2 (Pyridine Ring) | Directly bonded to the electronegative fluorine. |

Note: These are estimated values based on computational studies of similar molecules. Actual values would require specific DFT calculations.

Computational Reaction Dynamics and Energetics

Computational chemistry can also be used to map out the potential energy surface of a reaction, identifying transition states and calculating the energy barriers that govern reaction rates.

Transition State Characterization and Reaction Pathway Determination

For a given reaction involving this compound, for instance, a nucleophilic aromatic substitution (SNAr) at the C2 position, computational methods can be used to locate the transition state. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The geometry of the transition state provides crucial information about the mechanism of the reaction. For an SNAr reaction, a Meisenheimer-like intermediate would be expected.

Calculation of Activation Barriers and Thermodynamic Parameters

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state gives the activation barrier (activation energy, Ea). A higher activation barrier corresponds to a slower reaction rate. Thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can also be computed by comparing the energies of the reactants and products. This allows for the prediction of whether a reaction will be spontaneous and to what extent it will proceed.

For reactions involving the cyanomethyl group, such as deprotonation to form a carbanion, the acidity of the α-protons can be computationally estimated by calculating the Gibbs free energy of the deprotonation reaction.

Prediction of Regioselectivity and Stereoselectivity

Computational methods are powerful tools for predicting the outcome of reactions where multiple products are possible.

The regioselectivity of electrophilic aromatic substitution on the pyridine ring can be predicted by examining the calculated charge distributions and the energies of the sigma complexes (Wheland intermediates) for substitution at each possible position. For this compound, the electron-withdrawing nature of both substituents would deactivate the ring towards electrophilic attack. However, if a reaction were to occur, computational studies could predict the most likely site of substitution.

In reactions involving the cyanomethyl anion, where it acts as a nucleophile, its attack on an electrophile could lead to different regioisomers. The preferred pathway can be determined by comparing the activation energies for the formation of each product.

While this compound itself is not chiral, reactions involving this molecule could generate chiral centers. In such cases, computational modeling can be used to predict the stereoselectivity by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product, allowing for the prediction of the enantiomeric or diastereomeric excess.

Solvation Effects and Molecular Dynamics Simulations

The study of solvation effects is crucial for understanding the behavior of this compound in various chemical and biological environments. Computational methods, particularly molecular dynamics (MD) simulations, provide deep insights into the solute-solvent interactions at an atomic level. These simulations can model the dynamic behavior of the molecule in a solvent, revealing information about its conformational stability, solvation shell structure, and the thermodynamic properties of the solvated system.

MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.com For a molecule like this compound, a typical MD simulation involves placing a single molecule or a collection of molecules in a periodic boundary box filled with explicit solvent molecules, such as water or acetonitrile (B52724). nih.gov The interactions between all atoms are governed by a force field, a set of empirical potential energy functions. The OPLS (Optimized Potentials for Liquid Simulations) force field is commonly applied for organic molecules. nih.gov

The simulation process generally starts with an energy minimization step to remove any unfavorable atomic clashes, followed by equilibration phases (often in NVT and NPT ensembles) to bring the system to the desired temperature and pressure. nih.gov After equilibration, a production run is performed, during which the trajectory data (positions, velocities, and energies of all atoms) is collected for analysis.

Analysis of the MD trajectory can provide several key metrics:

Root-Mean-Square Deviation (RMSD): This metric is used to analyze the structural stability of the molecule over the course of the simulation. A stable RMSD value suggests that the molecule has reached an equilibrium conformation. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or groups of atoms around their average positions. This helps in identifying the more flexible or rigid parts of the molecule. mdpi.com

Radius of Gyration (Rg): This parameter provides an indication of the molecule's compactness. Changes in Rg can signify conformational changes or unfolding/folding events. mdpi.com

Radial Distribution Functions (RDFs): RDFs are used to understand the structure of the solvent around the solute. For this compound in water, RDFs could reveal the probability of finding water molecules around the fluorine atom, the pyridine nitrogen, and the nitrile group, potentially indicating hydrogen bond formation. nih.gov Studies on similar fluorinated acetonitriles in water have provided evidence for the formation of C-F···H-O-H hydrogen bonds. nih.gov

In polar aprotic solvents like acetonitrile, the solvation of ions and polar molecules is a complex process. nih.govdiva-portal.org Simulations can elucidate the structure of the first and second solvation shells, showing the preferred orientation of solvent molecules around the solute. diva-portal.org For this compound, the dipole-dipole interactions between the polar groups of the solute and acetonitrile molecules would be the dominant feature of the solvation structure.

Table 1: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Value/Method | Description |

|---|---|---|

| Force Field | OPLS-2005 | A set of equations and parameters to describe the potential energy of the system. nih.gov |

| Solvent Model | TIP3P (for water) | An explicit model representing solvent molecules. nih.gov |

| Boundary Conditions | Periodic Boundary Conditions | A simulation box that is replicated throughout space to simulate an infinite system. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant during the production run. nih.gov |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. nih.gov |

| Simulation Time | 10-100 ns | The duration of the simulation, depending on the process being studied. researchgate.net |

Quantum Chemical Descriptors for Reactivity Assessment

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in assessing the chemical reactivity of molecules. mdpi.commdpi.com By calculating various molecular properties, known as quantum chemical descriptors, researchers can predict the stability, reactivity, and potential reaction sites of a compound like this compound. These descriptors are derived from the electronic structure of the molecule. researchgate.net

A fundamental concept in this area is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated using Koopmans' theorem. researchgate.net These descriptors provide a quantitative measure of different aspects of a molecule's reactivity. researchgate.net

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself. It is the negative of the chemical potential (χ = -μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). researchgate.net

These calculations are typically performed using a specific DFT functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation for the molecule. researchgate.netmdpi.com The results of these calculations allow for a detailed assessment of the reactivity of this compound, predicting its behavior in chemical reactions.

Table 2: Illustrative Quantum Chemical Descriptors for Reactivity Assessment

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution researchgate.net |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Power to attract electrons researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Global electrophilic nature of the molecule researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Fluoropyridin-3-yl)acetonitrile?

- Methodological Answer : A prevalent approach involves nucleophilic substitution or condensation reactions. For example, fluorinated pyridine derivatives can react with acetonitrile precursors under basic conditions, leveraging the electron-withdrawing effect of fluorine to enhance reactivity at the pyridine ring. Key steps include optimizing reaction temperature (e.g., 60–80°C) and using polar aprotic solvents like acetonitrile or DMF to stabilize intermediates. Reaction progress can be monitored via TLC or HPLC, with purification achieved through column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluorine atom at the 2-position of the pyridine ring induces deshielding effects, shifting aromatic proton signals downfield (e.g., δ 8.1–8.5 ppm). The nitrile group (C≡N) appears as a singlet near δ 120–125 ppm in ¹³C NMR.

- IR Spectroscopy : A sharp absorption band at ~2240 cm⁻¹ confirms the nitrile group. Fluorine substituents may also alter vibrational modes in the pyridine ring, visible at 1500–1600 cm⁻¹ .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of the nitrile group or fluoropyridine ring degradation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways, with HPLC-MS used to identify byproducts like carboxylic acids (from nitrile hydrolysis) .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position influence the electronic and steric properties of the pyridine ring in this compound?

- Methodological Answer : Fluorine’s electronegativity increases the electron-deficient nature of the pyridine ring, enhancing susceptibility to nucleophilic attack. Computational studies (DFT/B3LYP) can quantify charge distribution, showing reduced electron density at the 3-position. Steric effects are minimal due to fluorine’s small atomic radius, but conjugation with the nitrile group may alter π-electron delocalization, affecting reactivity in cross-coupling reactions .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : Challenges include disorder in the fluoropyridine ring and nitrile group orientation, especially in low-symmetry space groups. High-resolution data (e.g., synchrotron radiation, 100 K) improve accuracy. Refinement using SHELXL-2018 accounts for anisotropic displacement parameters and restraints on fluorine atoms. Twinning or pseudosymmetry issues require careful examination of diffraction patterns and use of PLATON’s ADDSYM tool .

Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways in reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : A primary KIE (e.g., ) suggests proton transfer in the rate-determining step, supporting SNAr.

- Radical Traps : Adding TEMPO inhibits reactivity if radicals are involved.

- DFT Calculations : Transition state modeling identifies intermediates (e.g., Meisenheimer complexes for SNAr) or radical adducts.

Experimental validation via EPR spectroscopy can detect paramagnetic species .

Notes on Contradictions and Limitations

- Synthetic Routes : While emphasizes condensation reactions, suggests alternative electrophilic pathways. Researchers should compare yields and byproduct profiles under varying conditions.

- Crystallography : Disorder in fluorine positions () may lead to conflicting bond angle interpretations; multi-temperature crystallography is recommended for validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.